![molecular formula C10H10N2O2S B177485 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-76-7](/img/structure/B177485.png)

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Descripción general

Descripción

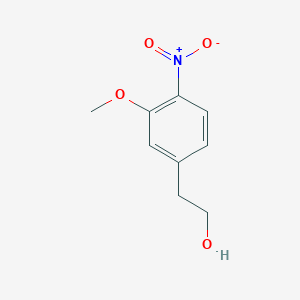

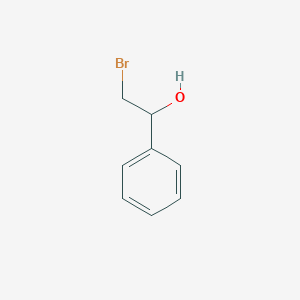

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound . It is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl .

Synthesis Analysis

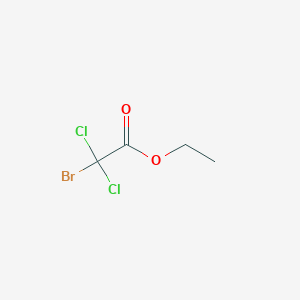

The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base . This reaction yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is characterized by a thieno[2,3-b]pyridine ring system . This compound has been used as a versatile precursor to prepare several heterocyclic compounds .Chemical Reactions Analysis

The 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . It has been used to synthesize several azodyes and several biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid include a molecular weight of 223.28 . It is a solid at room temperature . The storage temperature is between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación

Pharmacology

Application Summary

In pharmacology, this compound serves as a precursor for synthesizing various heterocyclic compounds that have potential therapeutic effects .

Methods of Application

Researchers utilize it in the synthesis of polyfunctionalized heterocyclic compounds, which are often explored for their pharmacological properties. The methods involve complex organic reactions under controlled laboratory conditions, often requiring specific reagents and catalysts .

Results and Outcomes

The outcomes include the development of new molecules with possible application in drug discovery. However, specific quantitative data or statistical analyses are not provided in the search results.

Organic Synthesis

Application Summary

It acts as a versatile precursor in organic synthesis, particularly in the construction of heterocyclic systems due to its reactive aminoester moiety .

Methods of Application

The compound is reacted with electrophiles and nucleophiles to form diverse heterocyclic structures. These reactions are typically carried out in inert atmospheres with precise temperature control to ensure the desired product formation .

Results and Outcomes

The synthesis leads to a variety of heterocyclic compounds, which are crucial intermediates in organic chemistry. The specific yields and purity levels of these reactions are determined through analytical techniques like NMR and mass spectrometry.

Medicinal Chemistry

Application Summary

In medicinal chemistry, it’s used for constructing complex molecules that can be screened for medicinal properties .

Methods of Application

The compound is incorporated into larger molecular frameworks using various bond-forming reactions. These procedures often require the use of high-throughput synthesis and combinatorial chemistry techniques .

Results and Outcomes

The synthesized molecules are subjected to biological assays to evaluate their efficacy and safety as potential drug candidates. Data from these assays would include IC50 values, selectivity profiles, and toxicity levels.

Biochemistry

Application Summary

Biochemists explore its role in understanding enzyme-substrate interactions and as a tool for probing biochemical pathways .

Methods of Application

It is used to modify enzymes or substrates, allowing researchers to study the changes in biochemical activity. Techniques like site-directed mutagenesis and kinetic assays are employed .

Results and Outcomes

The modification of biochemical pathways can result in altered enzyme kinetics, which are quantified through Vmax and Km values, providing insights into the mechanisms of enzyme action.

Chemical Engineering

Application Summary

In chemical engineering, this compound is studied for its potential use in process optimization and the development of new synthesis pathways .

Results and Outcomes

The optimization processes aim to maximize yield and minimize waste. Engineers analyze the data using process simulation software to predict the scalability of the synthesis.

Materials Science

Application Summary

Materials scientists investigate the compound for its utility in creating new materials with desirable electronic or photonic properties .

Methods of Application

It is incorporated into polymers or small molecules to alter material properties. Techniques like vapor deposition and spin-coating are used to fabricate thin films containing the compound .

Results and Outcomes

The resulting materials are characterized for their conductive, emissive, or absorptive properties. Measurements include conductivity tests, photoluminescence spectra, and electron mobility assessments.

This analysis provides a snapshot of the diverse applications of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid in various scientific fields. Each application leverages the unique chemical structure of the compound to explore innovative solutions and advancements in research.

Dye Synthesis

Application Summary

This compound is used in the synthesis of azodyes, which are a class of dyes characterized by their vivid colors and applications in textiles .

Methods of Application

The synthesis involves diazotization reactions where the compound is treated with sodium nitrite to create diazo compounds that are further reacted to produce colorful azodyes .

Results and Outcomes

The azodyes synthesized from this process are evaluated for their colorfastness, hue, and application potential on various textiles. The efficiency of dye uptake and retention on fabrics is quantified through spectrophotometric analysis.

Development of Bioactive Compounds

Application Summary

Researchers utilize this compound as a building block for creating bioactive compounds that may have pharmaceutical applications .

Methods of Application

The compound undergoes various chemical transformations to yield molecules with potential biological activity. These transformations often involve multi-step syntheses with intermediate purification steps .

Results and Outcomes

The bioactive compounds are subjected to a series of biological assays to determine their activity profiles. The results include measurements of biological activity such as inhibition constants and therapeutic indices.

Pim-1 Kinase Inhibition

Application Summary

It serves as a precursor in the design of thieno[2,3-b]pyridine derivatives, which are investigated for their inhibitory activity against Pim-1 kinase, a target for cancer therapy .

Methods of Application

The compound is modified to enhance its interaction with the kinase’s active site. This involves the careful design of analogs that can form hydrogen bonds with key amino acids in the enzyme .

Safety And Hazards

The safety data sheet (SDS) for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14/h3H,11H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDJIMYHPMEMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350235 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

CAS RN |

58327-76-7 | |

| Record name | 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533S47APHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)